1-(5-Chloro-2,4-dimethoxyphenyl)-3-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)urea
説明
This compound is a urea-based derivative featuring a 5-chloro-2,4-dimethoxyphenyl group linked via an ethylamino bridge to a pyrimidine core substituted with a pyridin-2-ylamino moiety.
特性
IUPAC Name |
1-(5-chloro-2,4-dimethoxyphenyl)-3-[2-[[6-(pyridin-2-ylamino)pyrimidin-4-yl]amino]ethyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN7O3/c1-30-15-10-16(31-2)14(9-13(15)21)27-20(29)24-8-7-23-18-11-19(26-12-25-18)28-17-5-3-4-6-22-17/h3-6,9-12H,7-8H2,1-2H3,(H2,24,27,29)(H2,22,23,25,26,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBCPWGILGCANSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)NCCNC2=CC(=NC=N2)NC3=CC=CC=N3)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
1-(5-Chloro-2,4-dimethoxyphenyl)-3-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)urea, also known by its CAS number 1421455-73-3, is a compound of significant interest due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₂ClN₇O₃ |
| Molecular Weight | 443.9 g/mol |
| CAS Number | 1421455-73-3 |
Research indicates that this compound functions primarily as a kinase inhibitor, particularly targeting the MEK1/2 pathways. Inhibition of these kinases has been linked to the suppression of cell proliferation in various cancer cell lines. The compound's structure facilitates binding to the ATP-binding site of MEK1/2, leading to downstream effects on the MAPK signaling pathway.
Antitumor Activity
1-(5-Chloro-2,4-dimethoxyphenyl)-3-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)urea has demonstrated notable antitumor activity in vitro and in vivo:
- In Vitro Studies : In studies involving acute biphenotypic leukemia (MV4-11) and acute monocytic leukemia (MOLM13) cells, the compound showed IC50 values of approximately 0.3 µM and 1.2 µM respectively, indicating effective inhibition of cell growth through thymidine uptake assays .
- In Vivo Studies : Xenograft models using BRAF mutant melanoma cells exhibited dose-dependent growth inhibition when treated with this compound. Effective doses were observed at 10 mg/kg, showcasing its potential for therapeutic application in BRAF-mutant cancers .
Mechanistic Insights
The compound's ability to inhibit MEK1/2 leads to decreased phosphorylation of ERK1/2 and its downstream targets. This results in cell cycle arrest at the G0/G1 phase and reduced proliferation rates in sensitive cancer cell lines .
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Case Study 1 : A study on MV4-11 cells reported that treatment with the compound resulted in significant downregulation of phospho-ERK1/2 levels, correlating with reduced cell viability and proliferation rates .
- Case Study 2 : In a xenograft model involving BRAF mutant melanoma, administration of the compound led to a marked reduction in tumor size compared to control groups, further supporting its role as an effective MEK inhibitor .
類似化合物との比較
Comparison with Structurally Similar Compounds
1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-{4-{[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]thio}phenyl}urea ()
- Structural Differences: The phenyl ring is substituted with 4-Cl and 3-CF₃ (vs. 5-Cl, 2,4-diOCH₃ in the target compound). A thioether linker connects the phenyl group to a methoxy-dimethylpyridinyl moiety (vs. an ethylamino-pyrimidine-pyridine system).
- Implications: The trifluoromethyl group increases lipophilicity and resistance to oxidative metabolism compared to methoxy groups. The thioether may enhance stability but reduce hydrogen-bonding capacity relative to the ethylamino bridge in the target compound.
- Hypothetical Properties: Higher logP due to CF₃ and thioether. Potential for altered kinase selectivity due to pyridinyl-thioether interactions .
1-(3-Chlorophenyl)-3-{5-[2-(thieno[3,2-d]pyrimidin-4-ylamino)ethyl]-1,3-thiazol-2-yl}urea ()
- Structural Differences: Thieno[3,2-d]pyrimidine replaces the pyrimidine-pyridine system. A thiazole ring is integrated into the linker (vs. a simple ethylamino chain).
- Implications: The thienopyrimidine core may improve π-π stacking with hydrophobic kinase pockets.
- Hypothetical Properties :
1-(5-Chloro-2,4-dimethoxyphenyl)-3-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]urea ()
- Structural Differences: The pyrimidine is substituted with 4-dimethylamino and 2-methoxy groups (vs. pyridin-2-ylamino in the target compound). No ethylamino linker; direct pyrimidine-phenyl connection.
- Lack of a linker may restrict spatial positioning for optimal target interaction.
- Hypothetical Properties :
- Lower molecular weight (C₁₆H₂₀ClN₅O₄) compared to the target compound.
- Reduced kinase selectivity due to fewer hydrogen-bonding motifs .
Q & A
Q. What synthetic methodologies are employed to construct the pyrimidine-urea scaffold in this compound?
The synthesis involves multi-step organic reactions:
- Nucleophilic substitution : Introduction of dimethylamino or pyridinylamino groups onto the pyrimidine ring .
- Urea linkage formation : Reaction of isocyanate intermediates with amines under anhydrous conditions (e.g., using dichloromethane as a solvent) .
- Coupling reactions : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to integrate aromatic or heteroaromatic moieties .
- Purification : Column chromatography or recrystallization to isolate the product (>95% purity) .
Q. Which analytical techniques confirm the structural integrity of this compound?
Key methods include:
- NMR spectroscopy : Assigns proton and carbon environments (e.g., urea NH signals at δ 8.5–9.5 ppm) .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ ion for C₂₃H₂₄ClN₇O₃) .
- HPLC : Assesses purity (>95%) and identifies impurities .
- X-ray crystallography (if crystals form): Resolves 3D conformation and hydrogen-bonding patterns .
Q. What initial biological screening approaches are used to evaluate its therapeutic potential?
- Kinase inhibition assays : Measure IC₅₀ values against cancer-related kinases (e.g., EGFR, VEGFR) using fluorescence-based protocols .
- Cell viability assays : Test antiproliferative effects in cancer cell lines (e.g., MTT assay in HeLa or MCF-7 cells) .
- Solubility and stability : Assess pharmacokinetic properties via HPLC under physiological pH conditions .
Advanced Questions
Q. How can coupling efficiency between the pyrimidine and urea moieties be optimized?
- Catalyst optimization : Use Pd(PPh₃)₄ or Buchwald-Hartwig conditions for C–N bond formation .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require inert atmospheres to prevent hydrolysis .
- Temperature control : Reactions at 80–100°C balance yield and decomposition risks .
- Real-time monitoring : TLC or inline IR spectroscopy to track intermediate formation .
Q. How should discrepancies in IC₅₀ values across kinase assays be resolved?
- Assay standardization : Ensure consistent ATP concentrations and incubation times .
- Compound purity verification : Re-test batches with discrepancies using HPLC-MS .
- Off-target profiling : Use kinome-wide screening (e.g., KinomeScan) to identify nonspecific binding .
- Structural analogs comparison : Compare with derivatives lacking the pyridinylamino group to isolate substituent effects .
Q. What computational strategies predict binding affinity with target kinases?
- Molecular docking : Simulate interactions using AutoDock Vina with kinase crystal structures (e.g., PDB: 1M17) .
- Molecular dynamics (MD) simulations : Assess binding stability over 100-ns trajectories (e.g., GROMACS) .
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with activity data from analogs .
Q. How can metabolic stability be improved without compromising activity?
- Prodrug design : Mask polar groups (e.g., morpholine) with ester linkages to enhance bioavailability .
- Isosteric replacement : Substitute metabolically labile methoxy groups with trifluoromethyl or cyano groups .
- Microsomal stability assays : Use liver microsomes to identify vulnerable sites for structural refinement .
Data Contradiction Analysis
Q. Conflicting cytotoxicity data between 2D vs. 3D cell models: How to interpret?
- 3D spheroid penetration : Poor solubility or molecular size may limit diffusion into multicellular tumorspheres .
- Hypoxia effects : 3D models often mimic tumor microenvironments with reduced drug efficacy .
- Mitigation : Co-administer penetration enhancers (e.g., DMSO) or modify lipophilicity (logP 2–4) .
Q. Divergent enzyme inhibition results across laboratories: What factors contribute?
- Enzyme source variability : Recombinant vs. native kinases may differ in post-translational modifications .
- Buffer conditions : Ionic strength (e.g., 150 mM NaCl) and pH (7.4 vs. 6.8) alter binding kinetics .
- Inter-lab validation : Share standardized compound aliquots and protocols to minimize variability .
Methodological Tables
Q. Table 1: Key Reaction Parameters for Urea Linkage Formation
| Parameter | Optimal Condition | Evidence Source |
|---|---|---|
| Solvent | Anhydrous DCM | |
| Temperature | 0–25°C | |
| Catalyst | Triethylamine | |
| Reaction Time | 12–24 hours | |
| Yield | 60–75% |
Q. Table 2: Structural Comparison with Analogous Compounds
| Compound | Key Structural Difference | Impact on Activity |
|---|---|---|
| 1-(3-Fluorophenyl)urea derivative | Fluorine at meta position | Enhanced kinase selectivity |
| Morpholine-substituted analog | Increased polarity | Reduced metabolic stability |
| Pyrimidine lacking pyridinylamino group | Simplified scaffold | Lower IC₅₀ in HeLa cells |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
